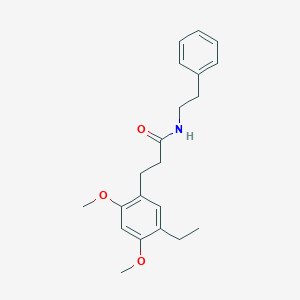
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with ethyl and methoxy groups, and an amide linkage to a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethyl-2,4-dimethoxybenzaldehyde and 2-phenylethylamine.
Formation of Intermediate: The benzaldehyde is first converted to 3-(5-ethyl-2,4-dimethoxyphenyl)propanoic acid through a series of reactions including oxidation and reduction.
Amide Formation: The propanoic acid is then reacted with 2-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)butanamide
- 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)pentanamide
Uniqueness
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide is unique due to its specific structural features, such as the ethyl and methoxy substitutions on the phenyl ring and the phenylethyl group attached to the amide. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
85146-28-7 |
|---|---|
Formule moléculaire |
C21H27NO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-(5-ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C21H27NO3/c1-4-17-14-18(20(25-3)15-19(17)24-2)10-11-21(23)22-13-12-16-8-6-5-7-9-16/h5-9,14-15H,4,10-13H2,1-3H3,(H,22,23) |
Clé InChI |
FKEBKROLXGTKGD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1OC)OC)CCC(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


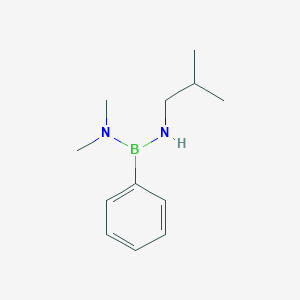
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
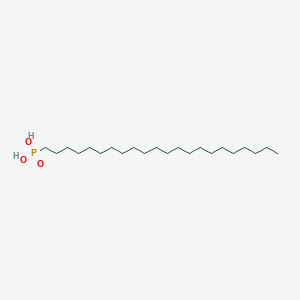
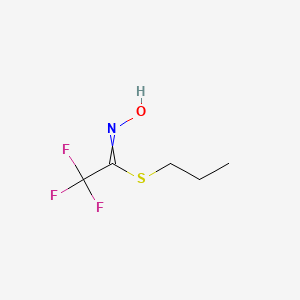
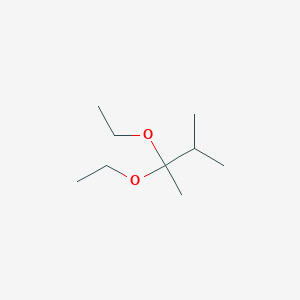
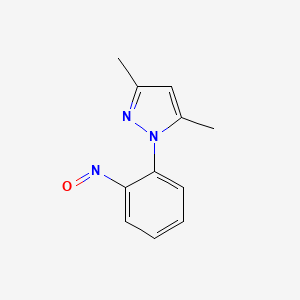
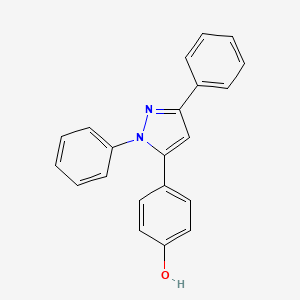
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
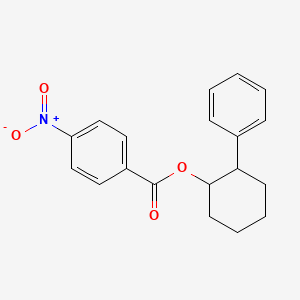
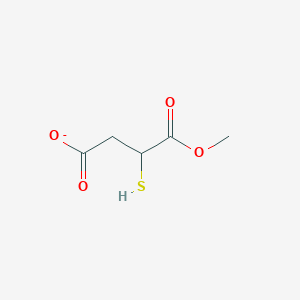

![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
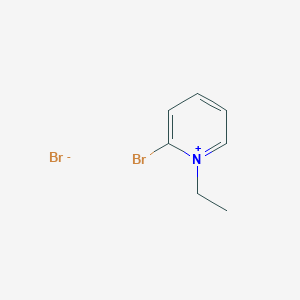
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
